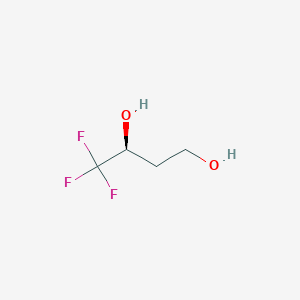

(S)-4,4,4-Trifluorobutane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4,4,4-trifluorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIIHMYYAHRGK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282619 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135154-88-0 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135154-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-4,4,4-Trifluorobutane-1,3-diol: A Chiral Fluorinated Building Block for Advanced Drug Development

(S)-4,4,4-Trifluorobutane-1,3-diol is a specialized chiral chemical building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, combining a trifluoromethyl group and a stereodefined diol, make it a valuable component in the synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, properties highly sought after in modern therapeutics.

Core Chemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₄H₇F₃O₂ | |

| Molecular Weight | 144.09 g/mol | |

| CAS Number (for (R)-enantiomer) | 135859-36-8 | [1][2] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Expected to be soluble in polar organic solvents | |

| Optical Rotation | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer | [3][4] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound presents a significant challenge, requiring precise control of stereochemistry. The most common and effective strategies involve the asymmetric reduction of a suitable prochiral precursor, typically a β-hydroxyketone or a diketone.

A logical synthetic pathway would commence with the synthesis of a precursor such as 4,4,4-trifluoro-1,3-butanedione. This can be achieved through a Claisen condensation reaction.[5] The subsequent crucial step is the enantioselective reduction of one of the carbonyl groups to yield the chiral diol.

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol: Asymmetric Reduction (Conceptual)

While a specific protocol for this compound is not detailed in readily available literature, a general methodology for the asymmetric reduction of a prochiral ketone can be outlined as follows. This protocol is based on established principles of asymmetric synthesis.[6]

Objective: To synthesize this compound via the enantioselective reduction of 4,4,4-trifluoro-1-hydroxybutan-3-one.

Materials:

-

4,4,4-trifluoro-1-hydroxybutan-3-one

-

A chiral reducing agent system (e.g., a borane reagent with a chiral oxazaborolidine catalyst, or a chiral ruthenium or rhodium catalyst with a hydrogen source)

-

Anhydrous solvent (e.g., tetrahydrofuran, methanol)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Catalyst Preparation: In a flame-dried, inert-atmosphere flask, prepare the chiral catalyst solution according to established literature procedures for the chosen catalyst system.

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the 4,4,4-trifluoro-1-hydroxybutan-3-one substrate in the anhydrous solvent.

-

Cooling: Cool the substrate solution to the optimal temperature for the enantioselective reduction (typically between -78 °C and room temperature).

-

Addition of Catalyst and Reducing Agent: Slowly add the prepared chiral catalyst solution to the substrate solution, followed by the slow addition of the reducing agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of the quenching agent at low temperature.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over the anhydrous drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system.

-

Characterization: Characterize the purified this compound by NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis. The optical rotation should be measured and compared to the known value of the (R)-enantiomer, expecting a value of equal magnitude and opposite sign.

Applications in Drug Development

Chiral fluorinated building blocks like this compound are highly valued in the pharmaceutical industry. The introduction of fluorine atoms into drug molecules can significantly modulate their biological properties.[7] The trifluoromethyl group, in particular, is a common substituent in many modern drugs due to its ability to:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors.

-

Improve Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its absorption and distribution in the body.

The stereospecific nature of this compound is crucial, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. The use of enantiomerically pure building blocks ensures the synthesis of the desired stereoisomer of the final API, leading to safer and more effective drugs.

While specific drugs containing the this compound moiety are not prominently disclosed in public literature, its potential as a key intermediate in the synthesis of novel antiviral, anticancer, and anti-inflammatory agents is significant.

Safety and Handling

Based on the information available for the (R)-enantiomer, this compound should be handled with care in a well-ventilated laboratory. It is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[8]

Conclusion

This compound stands as a promising and valuable chiral building block for the advancement of pharmaceutical research and development. Its unique combination of a trifluoromethyl group and a defined stereocenter offers medicinal chemists a powerful tool for the design and synthesis of next-generation therapeutics with improved pharmacological profiles. Further research into the development of efficient and scalable asymmetric syntheses of this compound will undoubtedly accelerate its application in the creation of innovative medicines.

References

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. product - ShangHai Yeexin Biochem&Tech Co.,Ltd [bioyeexin.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nbinno.com [nbinno.com]

- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 135859-36-8 Cas No. | (3R)-4,4,4-Trifluorobutane-1,3-diol | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-4,4,4-Trifluorobutane-1,3-diol

Introduction: The Significance of (S)-4,4,4-Trifluorobutane-1,3-diol in Modern Drug Discovery

This compound is a chiral building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly influence their metabolic stability, binding affinity, and lipophilicity, often leading to enhanced therapeutic properties. The trifluoromethyl group, in particular, is a bioisostere for the isopropyl group and can impart unique conformational constraints. The 1,3-diol motif is a common feature in numerous natural products and pharmacologically active compounds. As such, the enantiomerically pure this compound serves as a valuable precursor for the synthesis of complex chiral molecules with potential applications as enzyme inhibitors, antiviral agents, and other therapeutics.

This technical guide provides an in-depth overview of the primary synthetic strategies for accessing this compound, with a focus on asymmetric methodologies that ensure high enantiopurity. We will explore both enzymatic and chemocatalytic approaches, providing detailed experimental protocols and insights into the rationale behind the chosen methods.

Retrosynthetic Analysis: A Roadmap to the Target Molecule

A logical retrosynthetic analysis of this compound reveals a key disconnection at the C-O bond of the primary alcohol, leading back to the corresponding chiral hydroxy ester, (S)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate. This intermediate can be obtained through the asymmetric reduction of the prochiral β-keto ester, ethyl 4,4,4-trifluoroacetoacetate. The synthesis of this precursor is readily achieved via a Claisen condensation reaction.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor - Ethyl 4,4,4-trifluoroacetoacetate

The synthesis of ethyl 4,4,4-trifluoroacetoacetate is typically accomplished through a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate.

Protocol 1: Claisen Condensation

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl trifluoroacetate | 142.08 | 14.2 g (10.0 mL) | 0.1 |

| Ethyl acetate | 88.11 | 8.8 g (9.8 mL) | 0.1 |

| Sodium ethoxide (21% in ethanol) | 68.05 | 32.4 g (38.6 mL) | 0.1 |

| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Saturated sodium chloride solution | - | 50 mL | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide solution and anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of ethyl trifluoroacetate and ethyl acetate in diethyl ether dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate as a colorless liquid.

Part 2: Asymmetric Reduction of Ethyl 4,4,4-trifluoroacetoacetate

The crucial step in this synthesis is the enantioselective reduction of the prochiral ketone in ethyl 4,4,4-trifluoroacetoacetate to the corresponding (S)-alcohol. We will detail two robust methods: enzymatic reduction and asymmetric hydrogenation.

Method A: Enzymatic Reduction using Saccharomyces uvarum

Biocatalysis offers a green and highly selective method for asymmetric reductions. Whole cells of Saccharomyces uvarum have been shown to effectively reduce ethyl 4,4,4-trifluoroacetoacetate to the (R)-enantiomer of the corresponding alcohol[1]. While the (R)-enantiomer is reported, the use of other yeast strains or engineered enzymes can often provide access to the (S)-enantiomer. For the purpose of this guide, we will present a general protocol for yeast-mediated reduction, which can be screened with various strains to obtain the desired (S)-product.

Sources

1H NMR spectrum of (S)-4,4,4-Trifluorobutane-1,3-diol

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-4,4,4-Trifluorobutane-1,3-diol

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry and the presence of a trifluoromethyl group impart unique properties that are critical to its function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, written from the perspective of a senior application scientist. We will explore the theoretical underpinnings that dictate the spectrum's appearance, present a robust experimental protocol for its acquisition, and conduct a thorough interpretation of the spectral data. The causality behind experimental choices and spectral features will be emphasized to provide a field-proven, trustworthy analysis for researchers, scientists, and drug development professionals.

Theoretical Principles: Deconstructing the Spectrum

The ¹H NMR spectrum of this compound is deceptively complex. Its appearance is governed by a confluence of structural features: a chiral center, two hydroxyl groups, and a potent electron-withdrawing trifluoromethyl group. Understanding these influences is paramount to an accurate interpretation.

The Impact of the Chiral Center: Diastereotopicity

The carbon at the C3 position is a stereocenter, which renders the molecule chiral. A key consequence of this is the magnetic non-equivalence of the geminal protons on the adjacent methylene groups (C1 and C2). These pairs of protons are known as diastereotopic protons.[1]

-

Defining Diastereotopicity : Protons are diastereotopic if their replacement with another group would lead to the formation of diastereomers.[2] In this compound, the two protons on C2 (H2a and H2b) and the two protons on C1 (H1a and H1b) reside in different chemical environments due to their fixed spatial relationship to the chiral center at C3.

-

NMR Consequences : Diastereotopic protons are chemically non-equivalent and therefore have distinct chemical shifts (δ).[3] Furthermore, they will exhibit spin-spin coupling to each other (geminal coupling, ²J) and will couple differently to adjacent protons (vicinal coupling, ³J). This is a primary source of spectral complexity in this molecule.

Electronic Effects: The Trifluoromethyl and Hydroxyl Groups

The chemical shifts of the protons are heavily influenced by the electronegativity of nearby functional groups.

-

Hydroxyl Groups (-OH) : The oxygen atoms in the hydroxyl groups at C1 and C3 are strongly electron-withdrawing, "deshielding" the adjacent protons and shifting their signals downfield (to a higher ppm value). Protons on carbons adjacent to an alcohol oxygen typically resonate in the 3.4-4.5 ppm range.[4]

-

Trifluoromethyl Group (-CF₃) : The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. This effect is transmitted through the carbon skeleton, causing significant deshielding of nearby protons, most notably the methine proton at C3 (H3).

Spin-Spin Coupling: The Network of Interactions

The splitting patterns (multiplicities) of the signals arise from spin-spin coupling, an interaction between nuclear spins transmitted through the bonding electrons.[5]

-

Proton-Proton (H-H) Coupling : Standard geminal (²J) and vicinal (³J) couplings will be observed between H1, H2, and H3 protons, creating complex multiplets.

-

Proton-Fluorine (H-F) Coupling : The three fluorine atoms of the -CF₃ group will couple with nearby protons. This long-range coupling is a key feature. The H3 proton is three bonds away (³JHF), and the H2 protons are four bonds away (⁴JHF), adding another layer of splitting to their respective signals.[6]

-

Hydroxyl Proton (O-H) Coupling : The signals for the two -OH protons are highly dependent on the experimental conditions, including solvent, temperature, and concentration.[4][7] In protic solvents like D₂O or methanol-d₄, these protons rapidly exchange with the solvent's deuterium, causing their signals to broaden or disappear entirely.[8] In aprotic solvents like DMSO-d₆, this exchange is slowed, often allowing the -OH signals to appear as sharp multiplets due to coupling with adjacent C-H protons. A "D₂O shake" experiment is a definitive method to identify these peaks; upon adding a drop of D₂O, the -OH signals will vanish.[4]

Below is a diagram illustrating the molecular structure and the unique proton environments.

Caption: Molecular structure of this compound with proton labeling.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the NMR data is directly dependent on the rigor of the experimental setup. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Objective : To obtain a high-resolution ¹H NMR spectrum of this compound, including a D₂O exchange experiment to confirm hydroxyl proton assignments.

Materials :

-

This compound (5-10 mg)

-

NMR-grade DMSO-d₆ (Deuterated dimethyl sulfoxide)

-

Deuterium oxide (D₂O)

-

High-quality 5 mm NMR tubes

-

Volumetric glassware and pipettes

Instrumentation :

-

NMR Spectrometer (≥400 MHz recommended for better signal dispersion)

Methodology :

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the diol and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Causality : DMSO-d₆ is chosen as the solvent to minimize the rate of proton exchange for the hydroxyl groups.[8] This allows for the observation of O-H signals and their potential coupling to adjacent protons, providing richer structural information than would be available in a protic solvent.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup & Calibration :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical peak for the residual solvent signal (DMSO-d₅, ~2.50 ppm) is indicative of good shimming.

-

-

Acquisition of the ¹H Spectrum :

-

Acquire a standard 1D proton spectrum.

-

Key Parameters :

-

Spectral Width : ~12 ppm (to ensure all signals, including potentially broad OH peaks, are captured).

-

Number of Scans : 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures quantitative integration if needed.

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual DMSO-d₅ signal at 2.50 ppm.

-

-

D₂O Exchange Experiment :

-

Remove the NMR tube from the spectrometer.

-

Add one drop of D₂O to the tube.

-

Cap the tube and gently invert it several times to mix thoroughly.

-

Re-insert the sample, re-lock, and re-shim if necessary.

-

Acquire a second ¹H spectrum using the same parameters as in Step 3.

-

Trustworthiness : This step provides a self-validating mechanism. The signals corresponding to the exchangeable -OH protons will disappear or significantly diminish in the second spectrum, confirming their assignment unequivocally.[4] Any simplification in the splitting patterns of adjacent protons (e.g., a doublet of doublets collapsing to a doublet) further validates the coupling network.

-

Spectral Analysis and Interpretation

The following is a detailed interpretation based on the theoretical principles discussed. The chemical shifts and coupling constants are predictive values based on analogous structures and established substituent effects.[9][10][11]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H3 | ~4.1 - 4.3 | dqm | ³JH3-H2a, ³JH3-H2b, ³JHF ≈ 6-8 | 1H |

| C3-OH | ~5.5 | d | ³JOH-H3 ≈ 4-5 | 1H |

| H1a, H1b | ~3.5 - 3.7 | m | - | 2H |

| C1-OH | ~4.5 | t | ³JOH-H1 ≈ 5 | 1H |

| H2a, H2b | ~1.6 - 1.8 | m | - | 2H |

Note: 'm' denotes a complex, unresolved multiplet. 'dqm' denotes a doublet of quartets of multiplets.

Detailed Signal-by-Signal Breakdown

-

H3 (Methine Proton, ~4.1 - 4.3 ppm) : This proton is the most deshielded C-H proton due to its proximity to both the C3-OH group and the powerful electron-withdrawing -CF₃ group at C4. Its multiplicity is highly complex. It will be split into a doublet by each of the two diastereotopic H2 protons (H2a and H2b) with different coupling constants. Additionally, it will be split into a quartet by the three fluorine atoms (³JHF ≈ 6-8 Hz). The resulting signal is best described as a complex multiplet, likely appearing as a doublet of quartets with further fine splitting.

-

C3-OH (Hydroxyl Proton, ~5.5 ppm) : In DMSO-d₆, this hydroxyl proton's exchange is slowed, and it will appear as a doublet due to coupling with the H3 proton (³JOH-H3). This signal will disappear upon D₂O addition.

-

H1a, H1b (Methylene Protons, ~3.5 - 3.7 ppm) : These diastereotopic protons are adjacent to the C1-OH group, placing them significantly downfield. They will have different chemical shifts and will couple with each other (geminal coupling) and with the two H2 protons. This results in a complex multiplet that is difficult to resolve fully at 400 MHz.

-

C1-OH (Hydroxyl Proton, ~4.5 ppm) : This primary alcohol proton will couple to the two H1 protons, appearing as a triplet (following the n+1 rule for equivalent protons). This signal will also disappear upon D₂O addition.

-

H2a, H2b (Methylene Protons, ~1.6 - 1.8 ppm) : These diastereotopic protons are the most upfield, being further from the electronegative groups. They are adjacent to two chiral centers (C1 and C3) and will thus experience significant magnetic non-equivalence. They couple geminally to each other, and vicinally to the H1 protons and the H3 proton. The resulting signal will be a highly complex and likely overlapping multiplet.

The diagram below visualizes the primary coupling pathways that define the spectrum.

Caption: Spin-spin coupling network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, but its interpretation requires a nuanced understanding of several key NMR principles. The chirality of the molecule gives rise to diastereotopicity, which is the root cause of the spectral complexity for the methylene protons. The strong deshielding effects of the hydroxyl and trifluoromethyl groups dictate the chemical shifts, while a complex network of H-H and H-F spin-spin couplings defines the multiplicity of each signal. By employing a robust experimental protocol, particularly the use of an aprotic solvent like DMSO-d₆ and confirmation with a D₂O exchange experiment, one can confidently assign every proton and extract the detailed structural data encoded within the spectrum. This guide provides the theoretical framework and practical methodology necessary for researchers to leverage ¹H NMR for the confident characterization of this important chiral building block.

References

-

Spectroscopy of Alcohols and Phenols . (2022). Chemistry LibreTexts. [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples . (2022). Master Organic Chemistry. [Link]

-

Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings . (n.d.). PubMed. [Link]

-

1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES . (n.d.). Revue Roumaine de Chimie. [Link]

-

Indentifying Homotopic, Enantiotopic and Diastereotopic Protons . (n.d.). OpenOChem Learn. [Link]

-

Spin-Spin Coupling . (n.d.). University of Regensburg. [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320) . (n.d.). Human Metabolome Database. [Link]

-

1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations . (2013). PubMed. [Link]

-

Are hydroxyl groups always visible by proton NMR? . (2023). Reddit. [Link]

-

Homotopic, Enantiotopic, Diastereotopic . (2012). Master Organic Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Fluorine-proton correlation from isolated trifluoromethyl groups using unresolved J-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. reddit.com [reddit.com]

- 9. 1,3-Butanediol(107-88-0) 1H NMR spectrum [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the 13C NMR Analysis of (S)-4,4,4-Trifluorobutane-1,3-diol

Abstract

This in-depth technical guide provides a comprehensive framework for the 13C Nuclear Magnetic Resonance (NMR) analysis of (S)-4,4,4-Trifluorobutane-1,3-diol, a chiral fluorinated diol of interest in synthetic chemistry and drug development. This document moves beyond a standard procedural outline, offering a detailed exploration of the theoretical underpinnings, strategic experimental design, and nuanced spectral interpretation required for this specific molecule. Addressed to researchers, scientists, and drug development professionals, this guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating analytical approach. Key considerations, including the profound influence of the trifluoromethyl group on chemical shifts and the complexities of carbon-fluorine (C-F) coupling, are discussed in detail. The guide also presents a predicted 13C NMR spectrum and outlines advanced NMR techniques for unambiguous structural elucidation and stereochemical confirmation.

Introduction: The Analytical Challenge and Opportunity

This compound is a valuable chiral building block in medicinal and materials chemistry. The presence of a stereocenter and a trifluoromethyl group imparts unique chemical and biological properties. Consequently, unambiguous characterization of its structure and stereochemical integrity is paramount. 13C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. However, the analysis of fluorinated compounds presents specific challenges that necessitate a sophisticated analytical approach.[1]

The primary hurdles in the 13C NMR analysis of this molecule are the large one-bond and multi-bond C-F coupling constants, which can complicate the spectrum, and the need to confirm the stereochemistry at the C3 position.[1][2] This guide will systematically address these challenges, providing a clear roadmap for obtaining and interpreting high-quality 13C NMR data.

Foundational Principles: 13C NMR in the Context of Fluorinated Diols

A standard 13C NMR experiment involves the observation of the 13C isotope, which has a low natural abundance (approximately 1.1%).[3] Spectra are typically acquired with broadband proton decoupling, resulting in a single sharp peak for each unique carbon atom.[4] However, for this compound, the interaction between the 13C nuclei and the 19F nucleus (100% natural abundance, spin I = 1/2) adds a layer of complexity.

The Influence of the Trifluoromethyl Group

The highly electronegative trifluoromethyl (CF3) group significantly influences the 13C NMR spectrum in two primary ways:

-

Inductive Effects on Chemical Shift: The electron-withdrawing nature of the CF3 group deshields adjacent carbon nuclei, causing their resonances to appear at a higher chemical shift (downfield).[2][5] This effect is most pronounced at the α-carbon (C4) and diminishes with distance.

-

Carbon-Fluorine (C-F) Coupling: The spin-spin coupling between 13C and 19F nuclei splits the carbon signals into multiplets.[1][6] The magnitude of this coupling (J-coupling), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.[7]

-

¹JCF (One-bond coupling): This is typically very large, often in the range of 240-320 Hz.[7] The C4 signal in our target molecule will exhibit this large coupling.

-

²JCF (Two-bond coupling): The coupling between the C3 and the fluorine atoms is a two-bond coupling and is expected to be in the range of 20-50 Hz.

-

³JCF (Three-bond coupling): The coupling between C2 and the fluorine atoms will be a three-bond coupling, generally smaller than ²JCF, in the range of 5-10 Hz.

-

The presence of these couplings in a standard proton-decoupled 13C NMR spectrum can lead to overlapping multiplets, making spectral assignment challenging.[1]

Strategic Experimental Design: A Self-Validating Protocol

To obtain a comprehensive and unambiguous 13C NMR dataset for this compound, a multi-step experimental approach is recommended. This protocol is designed to be self-validating, where each experiment provides a piece of the puzzle, leading to a confident final assignment.

Sample Preparation and Initial Acquisition

A crucial first step is meticulous sample preparation. The choice of solvent can significantly impact the chemical shifts, especially for carbons bearing hydroxyl groups.[8][9][10]

Experimental Protocol 1: Standard Proton-Decoupled 13C NMR

-

Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent should be reported with the data. For hydroxyl-containing compounds, DMSO-d6 can be advantageous as it often leads to sharper OH signals in the ¹H NMR spectrum, which can aid in overall structural confirmation.[11]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for 13C frequency.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A typical range for 13C NMR is 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons, though none are present in this molecule.

-

Number of Scans: 1024-4096, depending on the sample concentration and instrument sensitivity.

-

-

Processing:

-

Apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g., CDCl3 at 77.16 ppm).

-

Deciphering the Complexity: Advanced NMR Techniques

To simplify the spectrum and aid in assignment, several advanced NMR experiments are invaluable.

Experimental Protocol 2: Proton and Fluorine Decoupled 13C NMR

To remove the complexity of C-F coupling, a double-decoupling experiment is highly recommended. This requires a spectrometer equipped with a probe capable of simultaneous proton and fluorine decoupling.[1]

-

Instrument Setup: Utilize a probe with 1H and 19F decoupling capabilities.

-

Acquisition Parameters: Employ a pulse program for 13C acquisition with simultaneous broadband decoupling of both ¹H and ¹⁹F.

-

Expected Outcome: This experiment will yield a spectrum with four sharp singlets, corresponding to the four unique carbon atoms in the molecule, greatly simplifying the initial assignment based on predicted chemical shifts.

Experimental Protocol 3: Attached Proton Test (APT) or DEPT

To determine the multiplicity of each carbon signal (CH3, CH2, CH, or C), an APT or a series of DEPT (Distortionless Enhancement by Polarization Transfer) experiments should be performed. For fluorinated compounds, an APT experiment can be more robust, especially if there is a wide range of 19F chemical shifts.[12]

-

Pulse Program: Select an APT or DEPT (DEPT-45, DEPT-90, DEPT-135) pulse sequence.

-

Expected Outcome:

-

APT: CH and CH3 signals will appear as positive peaks, while CH2 and quaternary carbons will be negative.[12]

-

DEPT-90: Only CH signals will be visible.

-

DEPT-135: CH and CH3 signals will be positive, and CH2 signals will be negative.

-

The following diagram illustrates the workflow for a comprehensive 13C NMR analysis:

Caption: Experimental workflow for 13C NMR analysis.

Spectral Interpretation: A Predictive Analysis

While an experimental spectrum is not publicly available, we can predict the 13C NMR spectrum of this compound based on established principles and data from similar structures.

Predicted Chemical Shifts and Multiplicities

The four carbon atoms in the molecule are chemically non-equivalent and will therefore produce four distinct signals in the 13C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton Decoupled) | Rationale |

| C1 | 60-65 | Triplet-like (due to ³JCF) | A -CH2OH group, shielded relative to C3. |

| C2 | 35-40 | Triplet-like (due to ²JCF) | An aliphatic -CH2- group. |

| C3 | 68-75 | Quartet (due to ²JCF) | A -CH(OH)- group, deshielded by the hydroxyl group. |

| C4 | 120-130 | Quartet (due to ¹JCF) | A -CF3 group, strongly deshielded by the three fluorine atoms. |

Note: The actual multiplicities may be more complex due to second-order effects, but they will be centered around these patterns.

Analysis of a Hypothetical Spectrum

A standard proton-decoupled 13C NMR spectrum would likely show:

-

A quartet with a large coupling constant (¹JCF ≈ 280-300 Hz) in the downfield region (120-130 ppm), characteristic of the C4 in the CF3 group.

-

A quartet with a smaller coupling constant (²JCF ≈ 30-40 Hz) around 68-75 ppm, corresponding to C3 .

-

Two signals in the upfield region (35-65 ppm) for C1 and C2 , likely appearing as complex multiplets due to C-F coupling.

The proton and fluorine decoupled spectrum would resolve these into four sharp singlets, allowing for a more straightforward initial assignment based on chemical shift predictions. The APT/DEPT experiments would confirm the identities of C1 and C2 as CH2 groups and C3 as a CH group.

The logical relationship for spectral assignment is as follows:

Caption: Logical flow for carbon signal assignment.

Stereochemical Analysis

While standard 13C NMR can confirm the connectivity of this compound, confirming the stereochemistry often requires derivatization or advanced techniques. One established method for determining the relative stereochemistry of 1,3-diols is through the analysis of their acetonide derivatives.[13] By reacting the diol with 2,2-dimethoxypropane, a cyclic acetal is formed. The chemical shifts of the acetal carbons, particularly the methyl groups, are highly dependent on the syn or anti relationship of the substituents on the newly formed ring. While this method is powerful for determining relative stereochemistry, confirming the absolute (S) configuration would require comparison to a known standard or the use of a chiral derivatizing agent.

Conclusion

The 13C NMR analysis of this compound is a multi-faceted task that requires a thoughtful and systematic approach. By combining standard proton-decoupled 13C NMR with advanced techniques such as proton and fluorine double decoupling and APT/DEPT experiments, a complete and unambiguous assignment of all carbon signals is achievable. The interpretation of the spectrum must take into account the significant influence of the trifluoromethyl group on both chemical shifts and C-F coupling constants. This guide provides the strategic framework and theoretical understanding necessary for researchers to confidently perform and interpret the 13C NMR analysis of this and other complex fluorinated molecules, ensuring the highest level of scientific integrity in their research and development endeavors.

References

-

Engle, J. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Available at: [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy!. Available at: [Link]

-

AIP Publishing. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. Available at: [Link]

- Eliel, E. L., & Gielen, M. (1991). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. Bulletin des Sociétés Chimiques Belges, 100(8), 623-631.

-

Reich, H. J. (n.d.). 13C NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

- Doddrell, D. M., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-411.

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?. Available at: [Link]

- Rychnovsky, S. D., & Skalitzky, D. J. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(7), 945-948.

-

Chemistry LibreTexts. (2024). Multinuclear NMR. Available at: [Link]

-

Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Available at: [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. Available at: [Link]

- Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.

-

ChemAxon. (n.d.). NMR Predictor. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. PubChem. Available at: [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. jeol.com [jeol.com]

- 13. perso.univ-lemans.fr [perso.univ-lemans.fr]

An In-depth Technical Guide to the Chirality of 4,4,4-Trifluorobutane-1,3-diol: Synthesis, Resolution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Chiral Building Blocks

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] When combined with the principles of stereochemistry, the creation of enantiopure fluorinated building blocks offers a powerful tool for fine-tuning pharmacological profiles and developing safer, more effective therapeutics. 4,4,4-Trifluorobutane-1,3-diol is a prime example of such a valuable chiral synthon. Its vicinal diol and trifluoromethyl functionalities present a unique stereochemical puzzle and a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive technical overview of the chirality of 4,4,4-Trifluorobutane-1,3-diol, detailing its stereoisomers, enantioselective synthetic strategies, chiral resolution techniques, and analytical methods for determining enantiomeric purity.

Understanding the Stereochemistry of 4,4,4-Trifluorobutane-1,3-diol

4,4,4-Trifluorobutane-1,3-diol possesses a single chiral center at the C-3 position, giving rise to two enantiomers: (R)-4,4,4-Trifluorobutane-1,3-diol and (S)-4,4,4-Trifluorobutane-1,3-diol. The presence of the electron-withdrawing trifluoromethyl group adjacent to the stereocenter significantly influences its chemical and physical properties.

Caption: The enantiomers of 4,4,4-Trifluorobutane-1,3-diol.

The synthesis of this diol often proceeds through the reduction of a ketone precursor, 4,4,4-trifluoro-3-hydroxy-1-butanone. This reduction can lead to the formation of two diastereomers, syn and anti, if the preceding step also introduces a stereocenter. However, for the synthesis of 4,4,4-Trifluorobutane-1,3-diol from achiral starting materials, the primary challenge lies in controlling the enantioselectivity of the reduction of the ketone at the C-3 position.

Enantioselective Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure 4,4,4-Trifluorobutane-1,3-diol can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. A key strategy involves the enantioselective reduction of the prochiral ketone, 4,4,4-trifluoro-1-hydroxybutan-3-one.

Catalytic Asymmetric Reduction:

This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reduction. Transition metal catalysts with chiral ligands are commonly employed for this purpose.[4]

-

Rationale: The chiral catalyst forms a transient complex with the ketone, creating a chiral environment that favors the delivery of the hydride reducing agent to one face of the carbonyl group over the other. This facial selectivity leads to the preferential formation of one enantiomer of the alcohol.

Enzymatic Reduction:

Biocatalysis offers a highly selective and environmentally benign alternative for asymmetric reductions.[5] Ketoreductases (KREDs) are particularly effective for the enantioselective reduction of ketones.

-

Causality: The active site of the enzyme is inherently chiral, composed of a specific arrangement of amino acid residues. This intricate three-dimensional structure precisely orients the substrate, allowing for highly selective hydride transfer from a cofactor (typically NADH or NADPH) to the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.[6]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of the diol into its individual enantiomers.

Enzymatic Kinetic Resolution:

Lipases are commonly used for the kinetic resolution of racemic alcohols.[7][8] This method relies on the differential rate of reaction of the two enantiomers with an acylating agent in the presence of the enzyme.

-

Mechanism: The lipase will selectively acylate one enantiomer of the diol at a much faster rate than the other. This results in a mixture of the acylated, more reactive enantiomer and the unreacted, less reactive enantiomer, which can then be separated by conventional chromatographic techniques. The choice of lipase and acyl donor is critical for achieving high enantioselectivity.[9][10]

Caption: Workflow for enzymatic kinetic resolution of a racemic diol.

Analytical Techniques for Chiral Purity Assessment

Accurate determination of the enantiomeric excess (ee) is crucial. Several analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[3][11] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

-

Principle of Separation: The CSP creates a chiral environment within the column. As the racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for separating fluorinated alcohols.[12]

Typical Chiral HPLC Protocol for a Fluorinated Diol:

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® series) is a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The ratio is optimized to achieve good resolution and reasonable analysis time.

-

Flow Rate: Typically 0.5-1.5 mL/min for analytical columns.

-

Detection: UV detection is common if the molecule contains a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be used.

| Parameter | Typical Value | Rationale |

| Column | Polysaccharide-based CSP | Broad applicability for chiral alcohols. |

| Mobile Phase | Hexane/Isopropanol (90:10) | Balances retention and elution strength. |

| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive pressure. |

| Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm (if applicable) or RI | Depends on the analyte's properties. |

Chiral Gas Chromatography (GC)

For volatile diols, or those that can be derivatized to become volatile, chiral GC is an excellent alternative.[13]

-

Derivatization: Diols are often derivatized to improve their volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or other acylating agents.[14][15][16] This process converts the polar hydroxyl groups into less polar esters.

-

Chiral Stationary Phase: Cyclodextrin-based chiral stationary phases are frequently used for the GC separation of enantiomers.[4]

General Chiral GC Protocol for a Derivatized Diol:

-

Derivatization: React the diol with a suitable derivatizing agent (e.g., TFAA) in the presence of a catalyst if necessary.

-

Column: A cyclodextrin-based capillary column.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is often used to ensure good separation and peak shape.

-

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, chiral discriminating agents (CDAs) can be used to induce diastereomeric environments that result in separate signals for each enantiomer in the NMR spectrum.[17]

-

Methodology: A chiral derivatizing agent, such as Mosher's acid, is reacted with the racemic diol to form a mixture of diastereomeric esters. The different spatial arrangements of the diastereomers lead to distinct chemical shifts for the protons or fluorine atoms near the stereocenter, allowing for the determination of the enantiomeric ratio.[18] 19F NMR can be particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[8]

Applications in Drug Development

Enantiopure 4,4,4-trifluorobutane-1,3-diol serves as a versatile building block for the synthesis of more complex chiral molecules with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chiral diol moiety provides handles for further synthetic transformations.[19] The ability to introduce a stereodefined trifluoromethyl-containing fragment is highly valuable in the design of novel drug candidates.[20][21]

Conclusion

The chirality of 4,4,4-Trifluorobutane-1,3-diol presents both a challenge and an opportunity for synthetic and medicinal chemists. A thorough understanding of its stereochemistry, coupled with the strategic application of asymmetric synthesis or chiral resolution techniques, is essential for accessing its enantiopure forms. Robust analytical methods, particularly chiral chromatography, are indispensable for verifying enantiomeric purity. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral fluorinated building blocks like 4,4,4-Trifluorobutane-1,3-diol in drug discovery and development is set to increase.

References

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

SciSpace. (2021). Chiral Resolution, Absolute Configuration Assignment, and Genotoxicity Evaluation of Racemic 3,4-Dihydroquinazoline as a Novel A. Retrieved from [Link]

-

PubMed Central. (2022). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Retrieved from [Link]

-

MDPI. (2022). Spontaneous Enantiomeric Resolution of 1,3-Diols from the Naphtylidene Derivative of 2,4-Pentanedione. Retrieved from [Link]

- Bäckvall, J.-E., et al. (2012). Resolution via Hydrolase-Metal Combo Catalysis in Stereoselective Synthesis of Bioactive Compounds.

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation. Retrieved from [Link]

-

SciSpace. (2005). Direct chiral discrimination in NMR spectroscopy. Retrieved from [Link]

-

PubMed. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis of Enantiopure Fluorinated Ceramides; Analogues of Natural Sphingolipids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

-

Purdue University Department of Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved from [Link]

-

PubMed. (2020). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Retrieved from [Link]

-

PubMed Central. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Retrieved from [Link]

-

ResearchGate. (2001). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]

-

PubMed. (2019). Enzymes useful for chiral compound synthesis: structural biology, directed evolution, and protein engineering for industrial use. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Retrieved from [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

ResearchGate. (2022). A Novel Derivatization Procedure and Chiral Gas Chromatographic Method for Enantiomeric Purity Screening of L-Carnitine. Retrieved from [Link]

-

YouTube. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1-(3-Pyridyl)-1-Butanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one. Retrieved from [Link]

Sources

- 1. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 11. One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gcms.cz [gcms.cz]

- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 15. GC Analysis of 1,2-Alkyldiol Enantiomers (O-Trifluoroacetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 135859-36-8 Cas No. | (3R)-4,4,4-Trifluorobutane-1,3-diol | Apollo [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to (S)-4,4,4-Trifluorobutane-1,3-diol: A Key Chiral Building Block in Modern Drug Development

For distribution to researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of (S)-4,4,4-Trifluorobutane-1,3-diol, a critical chiral intermediate in the synthesis of advanced therapeutic agents. We will delve into its chemical identity, stereospecific synthesis, physicochemical properties, and its pivotal role in the production of the HIF-2α inhibitor, Belzutifan.

Core Chemical Identity and Properties

This compound is a fluorinated diol with a stereocenter at the C-3 position. The trifluoromethyl group significantly influences the molecule's steric and electronic properties, making it a valuable synthon in medicinal chemistry.

While a specific CAS number for the (S)-enantiomer is not consistently reported in major chemical databases, the racemic mixture is identified by CAS Number 433-25-0 [1]. The corresponding (R)-enantiomer is assigned CAS Number 135859-36-8 [2]. For the purpose of this guide, we will refer to the (S)-enantiomer based on its stereochemical descriptor.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₇F₃O₂ | [1] |

| Molecular Weight | 144.09 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | - |

| Boiling Point | Data not available for the single enantiomer | - |

| Melting Point | Data not available for the single enantiomer | - |

| Optical Rotation [α]D | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer | - |

The Strategic Importance in Belzutifan Synthesis

The primary driver for the increased focus on this compound is its role as a key chiral building block in the synthesis of Belzutifan (Welireg™) . Belzutifan is a first-in-class inhibitor of hypoxia-inducible factor 2α (HIF-2α) developed for the treatment of von Hippel-Lindau (VHL) disease-associated tumors[3].

The precise stereochemistry of the diol is crucial for the ultimate efficacy of Belzutifan, as the spatial arrangement of the hydroxyl groups dictates the conformation of a key fragment of the final drug molecule.

Enantioselective Synthesis: A Gateway to Chiral Purity

The industrial production of this compound relies on the asymmetric reduction of a prochiral ketone precursor, 4,4,4-trifluoro-1-hydroxybutan-3-one. This transformation is a classic example of applying catalytic asymmetric synthesis to produce a single enantiomer with high purity, thereby avoiding costly and often inefficient chiral resolution steps.

Synthesis of the Prochiral Ketone Precursor

The synthesis of the precursor, 4,4,4-trifluoro-1-hydroxybutan-3-one, can be achieved through various established methods. A common approach involves the Claisen-type condensation of ethyl trifluoroacetate with a suitable acetone equivalent.

Asymmetric Reduction: The Noyori Hydrogenation

A highly efficient and widely adopted method for the asymmetric reduction of β-keto esters and related compounds is the Noyori asymmetric hydrogenation [4][5][6][7]. This reaction utilizes a ruthenium catalyst bearing a chiral phosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to deliver hydrogen with high stereoselectivity.

To obtain the (S)-alcohol, the (S)-BINAP ligand is typically employed with the ruthenium catalyst. The reaction proceeds with high enantiomeric excess (ee), often exceeding 95%.

Figure 1: Asymmetric synthesis of this compound via Noyori hydrogenation.

Conceptual Experimental Protocol for Asymmetric Reduction:

-

Catalyst Preparation: The active ruthenium catalyst is prepared in situ or pre-formed according to established literature procedures.

-

Reaction Setup: A solution of 4,4,4-trifluoro-1-hydroxybutan-3-one in a suitable solvent (e.g., methanol, ethanol) is placed in a high-pressure reactor.

-

Catalyst Introduction: The chiral ruthenium catalyst is added to the reactor under an inert atmosphere.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the specified pressure and the reaction is stirred at a controlled temperature until completion.

-

Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized. The solvent is removed in vacuo, and the crude product is purified by a suitable method, such as column chromatography, to yield the enantiomerically enriched this compound.

Incorporation into the Belzutifan Scaffold

The synthesized this compound is a key intermediate that is further elaborated to form the core structure of Belzutifan. A patent for the synthesis of Belzutifan describes the conversion of a related fluoro diol intermediate into the final trifluoro indanol structure through a deoxofluorination reaction[8]. This highlights the importance of the diol functionality in setting up the subsequent stereocenters of the molecule.

Figure 2: Conceptual pathway for the incorporation of this compound into Belzutifan.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. A stationary phase containing a chiral selector is used to differentially interact with the (S) and (R) enantiomers, leading to different retention times.

Typical Chiral HPLC Method Parameters:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel®, Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

-

Detection: UV detection is commonly used if the molecule possesses a chromophore. Refractive index detection can be used if it does not.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric excess by reacting the diol with a chiral derivatizing agent (CDA). The CDA converts the enantiomers into diastereomers, which have distinct NMR signals. The integration of these signals allows for the quantification of each enantiomer.

Conclusion

This compound has emerged as a high-value chiral building block, primarily due to its indispensable role in the synthesis of the innovative cancer therapeutic, Belzutifan. The ability to produce this intermediate with high enantiomeric purity through asymmetric catalysis, such as the Noyori hydrogenation, is a testament to the advancements in modern synthetic organic chemistry. As research into novel fluorinated pharmaceuticals continues, the demand for such precisely engineered chiral synthons is expected to grow, further solidifying the importance of this compound in the drug development landscape.

References

-

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol . PubChem. [Link]

-

Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches . National Center for Biotechnology Information. [Link]

-

Belzutifan | C17H12F3NO4S | CID 117947097 . PubChem. [Link]

-

Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones . PubMed. [Link]

- Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates.

-

The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers . National Center for Biotechnology Information. [Link]

-

The Noyori Asymmetric Hydrogenation Reaction . Myers Research Group, Harvard University. [Link]

-

(R,R)-1,2:4,5-DIEPOXYPENTANE . Organic Syntheses. [Link]

-

Ryoji Noyori - Nobel Lecture . Nobel Prize. [Link]

- Novel synthetic pathway to belzutifan.

-

Mechanistic insight into NOYORI asymmetric hydrogenations . Royal Society of Chemistry. [Link]

-

Asymmetric hydrogenation . Wikipedia. [Link]

Sources

- 1. 433-25-0|4,4,4-Trifluorobutane-1,3-diol|BLD Pharm [bldpharm.com]

- 2. 135859-36-8 Cas No. | (3R)-4,4,4-Trifluorobutane-1,3-diol | Apollo [store.apolloscientific.co.uk]

- 3. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]

The Unseen Influence: A Technical Guide to the Physical Properties of Fluorinated Diols for Drug Development

In the intricate world of drug discovery and development, the precise manipulation of molecular properties is paramount. Among the vast arsenal of chemical tools, the strategic introduction of fluorine into organic molecules has emerged as a transformative strategy. This guide delves into the core physical properties of a particularly impactful class of fluorinated compounds: fluorinated diols. By understanding how the unique attributes of fluorine modulate the behavior of diols, researchers can unlock new avenues for designing more effective and targeted therapeutics. This document serves as a comprehensive resource for scientists and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights into the characterization of these remarkable molecules.

The Fluorine Factor: A Paradigm Shift in Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of electronic and steric effects that profoundly alter the physical characteristics of a diol. These changes are not merely incremental; they represent a fundamental shift in how the molecule interacts with its environment, a critical consideration in pharmacology.

Boiling and Melting Points: A Tale of Intermolecular Forces

The introduction of fluorine significantly impacts the volatility and solid-state behavior of diols. While the increased molecular weight due to fluorine substitution would suggest higher boiling and melting points, the reality is more nuanced. The strong C-F bond is highly polarized, yet the small size and tight electron shell of fluorine lead to weak van der Waals interactions between perfluorinated segments of molecules.

Table 1: Comparative Boiling and Melting Points of Diols and Their Fluorinated Analogs

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Ethylene Glycol | 62.07 | 197.3 | -12.9 |

| 2,2,3,3-Tetrafluoro-1,4-butanediol | 162.09 | ~185 | 44-46 |

| 1,4-Butanediol | 90.12 | 230 | 20.1 |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 262.1 | ~205 | 78-80 |

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

The interplay between increased polarity and weakened intermolecular dispersion forces dictates the ultimate physical state and volatility of fluorinated diols. This has significant implications for formulation and delivery strategies in drug development.

Solubility: Navigating the Hydrophilic-Lipophilic Spectrum

Fluorination dramatically alters the solubility profile of diols, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The high electronegativity of fluorine can increase the acidity of the hydroxyl protons, potentially enhancing interactions with polar solvents. However, the overall effect is often a decrease in aqueous solubility and an increase in solubility in fluorinated solvents.[1][2] This unique "fluorous" character can be exploited in purification strategies and for creating compounds that partition into specific biological compartments.[2]

The solubility of fluorinated diols is highly dependent on the degree and position of fluorination.[1] Partially fluorinated diols may exhibit amphiphilic properties, while highly fluorinated diols are often immiscible with both water and common organic solvents.[1][2]

Acidity (pKa): Modulating Ionization and Binding

The powerful electron-withdrawing nature of fluorine atoms significantly increases the acidity of the hydroxyl groups in a diol.[3] This is a direct consequence of the inductive effect, where the electron density is pulled away from the O-H bond, facilitating the release of a proton.

Table 2: Approximate pKa Values of Diols and Fluorinated Alcohols

| Compound | Approximate pKa |

| Ethylene Glycol | ~14.2 |

| 2,2,2-Trifluoroethanol | 12.4 |

| Hexafluoroisopropanol | 9.3 |

Note: Data for fluorinated diols is sparse; values for analogous fluorinated alcohols are provided for illustrative purposes.

This modulation of pKa is a powerful tool in drug design.[3] By fine-tuning the acidity of a molecule, chemists can control its ionization state at physiological pH, which in turn influences its ability to cross cell membranes and interact with biological targets.[3] For instance, a lower pKa can lead to a higher proportion of the ionized form, which may be more soluble or have a stronger binding affinity to a target protein.

The Intricacies of Intramolecular Hydrogen Bonding

A key feature of diols is their ability to form hydrogen bonds. In fluorinated diols, the presence of highly electronegative fluorine atoms introduces the possibility of intramolecular O-H···F hydrogen bonds. While the fluorine atom is a weak hydrogen bond acceptor, under specific conformational arrangements, this interaction can occur and influence the molecule's shape and properties.[4][5]

The existence and strength of such intramolecular hydrogen bonds are highly dependent on the relative stereochemistry and the distance between the hydroxyl and fluorine groups.[4] These subtle interactions can lock the molecule into a preferred conformation, which can be crucial for its biological activity.

Caption: Intramolecular hydrogen bonding in a fluorinated diol.

A Practical Guide to Characterization: Experimental Protocols

The accurate determination of the physical properties of fluorinated diols is essential for their effective application. The following section provides detailed, step-by-step methodologies for key experiments.

Determination of Melting and Boiling Points

The choice of method depends on the physical state and thermal stability of the compound.

Caption: Workflow for determining melting and boiling points.

Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the fluorinated diol sample is pure and dry. If it is a crystalline solid, finely powder it.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The melting point is reported as this range.

Protocol for Boiling Point Determination (Microscale):

-

Apparatus Setup: Place a small amount of the liquid fluorinated diol in a small test tube. Invert a sealed capillary tube and place it inside the test tube.

-

Heating: Heat the test tube in a controlled manner (e.g., in a heated oil bath).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary.

-

Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Assessment

A systematic approach is required to determine the solubility of a fluorinated diol in various solvents.

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: Choose a range of solvents with varying polarities, including water, ethanol, acetone, dichloromethane, and a fluorous solvent (e.g., perfluorohexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, measured amount of the fluorinated diol (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for dissolution. Note whether the compound is soluble, partially soluble, or insoluble.

-